5H-pyrrolo[2,3-b]pyrazin-2-amine
Overview
Description
5H-pyrrolo[2,3-b]pyrazin-2-amine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptidomimetics Synthesis : Biitseva et al. (2015) demonstrated the synthesis of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics, highlighting its utility in the creation of complex organic structures (Biitseva et al., 2015).
Optoelectronic Materials : Meti et al. (2017) explored the use of 5H-pyrrolo[2,3-b]pyrazines in the synthesis of organic optoelectronic materials, indicating its potential in electronic and photonic applications (Meti et al., 2017).
Novel Heterocyclic Systems : Research by Volovenko and Dubinina (2002) involved the formation of novel heterocyclic systems from 5H-pyrrolo[2,3-b]pyrazines, showcasing its role in expanding the diversity of heterocyclic chemistry (Volovenko & Dubinina, 2002).
Gold Catalysis in Azaindoles Synthesis : Gala et al. (2014) utilized 5H-pyrrolo[2,3-b]pyrazines in the synthesis of azaindoles, highlighting its application in catalysis and pharmaceutical synthesis (Gala et al., 2014).
Palladium-Catalyzed Heteroannulation : Hopkins and Collar (2004) developed a method for the synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines using palladium-catalyzed heteroannulation, emphasizing its importance in medicinal chemistry (Hopkins & Collar, 2004).
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H2,7,10)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVGOUFDLPQSJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(N=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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